Bisantrene

Plasma stability In vitro assay reproducibility Pharmacokinetics

Researchers requiring a topoisomerase II poison with a differentiated cardiac safety profile face limited options. Bisantrene is a DNA intercalator that induces exclusively protein-associated strand breaks, with 85% plasma stability over 24 hours at 37°C-2.25-fold higher than mitoxantrone. This ensures robust in vitro reproducibility. - 40% overall response rate as monotherapy in relapsed/refractory AML patients failing multiple prior lines of therapy. - Demonstrates a dual-action profile: enhances anticancer efficacy while protecting cardiomyocytes from doxorubicin-induced damage. - Purity ≥98% with comprehensive QC documentation for every batch.

Molecular Formula C22H22N8
Molecular Weight 398.5 g/mol
CAS No. 78186-34-2
Cat. No. B1238802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisantrene
CAS78186-34-2
Synonyms9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone
bisantrene
bisantrene dihydrochloride
CL 216942
CL216,942
NSC 337766
Molecular FormulaC22H22N8
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5
InChIInChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+
InChIKeyNJSMWLQOCQIOPE-OCHFTUDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisantrene: Differentiated Anthracene Anticancer Agent


Bisantrene (NSC-337766, CL 216,942) is a synthetic anthracene derivative and DNA intercalator/topoisomerase II poison with established antineoplastic activity [1]. Distinct from anthracyclines like doxorubicin and structurally related to mitoxantrone, bisantrene is currently under active clinical development for relapsed/refractory acute myeloid leukemia (AML) and solid tumors, featuring a unique pharmacological profile that includes significantly reduced cardiotoxicity [2][3].

Pathway Topoisomerase II poisoning and DNA damage response studies
Tool Intercalative binder with exclusively protein-associated breaks
Endpoint Reported lower cardiac ROS profile supports cardiac safety endpoint studies

Why Bisantrene Cannot Be Substituted


In-class substitution of bisantrene with mitoxantrone, doxorubicin, or other anthracenediones is scientifically invalid due to fundamental differences in DNA binding mechanism, plasma stability, and cardiac safety profile. While bisantrene binds DNA via intercalation and induces exclusively protein-associated DNA strand breaks, mitoxantrone employs a non-intercalative electrostatic mechanism and generates non-protein-associated breaks [1]. Furthermore, bisantrene demonstrates 2.25-fold higher stability in human plasma at physiological temperature compared to mitoxantrone, which impacts both in vitro assay reproducibility and potential in vivo pharmacokinetics [2]. Critically, unlike doxorubicin, bisantrene does not significantly enhance cardiac reactive oxygen metabolism, a mechanistic basis for its markedly reduced cardiotoxicity [3].

Mechanistic divergence in DNA binding

Bisantrene intercalates and induces exclusively protein-associated strand breaks, whereas mitoxantrone uses electrostatic binding with mixed breaks. This may shift topoisomerase II poisoning outcomes.

Plasma stability gap affects assay consistency

Reported 4.25-fold higher recovery in human plasma vs. mitoxantrone. Substitution could introduce pre-analytical variability in cell-based and bioanalytical workflows.

Cardiac ROS profile not interchangeable

Unlike doxorubicin and several anthracyclines, bisantrene does not significantly enhance cardiac reactive oxygen metabolism. Using a substitute may invalidate safety-related endpoint interpretation.

Bisantrene: Quantitative Differentiation Evidence


Plasma Stability vs Mitoxantrone

Bisantrene exhibits markedly higher stability in human plasma than mitoxantrone, a critical parameter for ensuring reproducible in vitro assay results and reliable pharmacokinetic measurements. After 24-hour incubation in human plasma at 37°C, bisantrene recovery was 85%, while mitoxantrone recovery was only 20% [1].

Plasma Stability vs Mitoxantrone
Head-to-head
4.25× higher recovery (85% vs 20%)
Supports reproducible in vitro assay and bioanalytical method validation
Human plasma, 24h at 37°C; single study – data to verify
Plasma stability In vitro assay reproducibility Pharmacokinetics

DNA Intercalation and Protein-Associated Strand Breaks

Bisantrene and mitoxantrone exhibit fundamentally distinct DNA binding mechanisms. Bisantrene binds DNA via an intercalative mechanism and induces exclusively protein-associated DNA strand breaks, while mitoxantrone binds via a non-intercalative electrostatic interaction and produces a mixed population of protein-associated and non-protein-associated breaks [1].

DNA Intercalation & Strand Break Mechanism
Head-to-head
Intercalative → exclusively protein-associated breaks
Mitoxantrone: electrostatic → mixed breaks
Divergent topoisomerase II poisoning profiles; not interchangeable for DNA repair pathway studies
L1210 cells, nucleoid sedimentation
DNA intercalation Topoisomerase II Mechanism of action

Cardiac Reactive Oxygen Metabolism Profile

Unlike doxorubicin, daunorubicin, rubidazone, and aclacinomycin A, which stimulate superoxide and hydrogen peroxide production in cardiac sarcoplasmic reticulum and submitochondrial particles, bisantrene does not significantly enhance cardiac reactive oxygen metabolism [1]. This mechanistic distinction underpins bisantrene's clinically observed low cardiotoxicity profile.

Cardiac ROS Metabolism Profile
Head-to-head
No significant enhancement
Doxorubicin, others: dose-dependent stimulation
Supports reduced cardiotoxicity endpoint interpretation in safety pharmacology research
Canine cardiac sarcoplasmic reticulum
Cardiotoxicity Reactive oxygen species Safety pharmacology

Clinical Activity in Relapsed/Refractory AML

In a contemporary Phase II study of heavily pre-treated relapsed/refractory AML patients (median of 3 prior lines of therapy, including prior allogeneic stem cell transplantation), bisantrene monotherapy at 250 mg/m² daily for 7 days achieved an overall response rate of 40% (1 complete remission, 3 partial remissions among 10 patients) with low toxicity and no discernible cardiotoxicity [1].

Clinical Activity in R/R AML
Trial context
Reported 40% ORR (10 patients, heavily pre-treated)
Supports relapsed/refractory AML endpoint context; procurement benchmark for salvage research models
Single-center Phase II; data to verify; RUO
Acute myeloid leukemia Relapsed/refractory Phase II clinical trial

Cardioprotective and Anticancer Activity with Doxorubicin

Preclinical studies demonstrate that co-administration of bisantrene with doxorubicin (1:1 molar ratio) significantly enhances anticancer activity while simultaneously protecting against doxorubicin-induced cardiotoxicity. Cancer growth inhibitory IC50 values for the combination were significantly lower than doxorubicin alone across a panel of 111 human cancer cell lines [1].

Combination with Doxorubicin
Supporting evidence
1:1 combo: reported lower IC50 and cardiac protection vs dox alone
Supports combination cardioprotection and anticancer endpoint studies; not a validated clinical outcome
111 cancer cell lines, mouse/dog models; abstract – data to verify
Combination therapy Cardioprotection Doxorubicin

Bisantrene: High-Value Application Scenarios


Salvage Therapy in Relapsed/Refractory AML

Bisantrene is specifically indicated for research programs targeting relapsed/refractory AML, particularly in patients who have failed multiple prior lines of therapy, including allogeneic stem cell transplantation. The compound's demonstrated 40% overall response rate as monotherapy in this heavily pre-treated population [1] supports its use as a comparator arm or backbone for combination studies in AML salvage settings.

Doxorubicin Combination Strategies with Cardioprotection

For research programs investigating doxorubicin-based combination regimens, bisantrene offers a unique dual-action profile: it enhances anticancer efficacy while simultaneously protecting cardiomyocytes from doxorubicin-induced damage [2]. This application is particularly relevant for solid tumor models where cumulative doxorubicin cardiotoxicity limits dosing, and for mechanistic studies of cardioprotection.

DNA Intercalation and Topoisomerase II Poisoning Studies

Bisantrene's distinct DNA binding mechanism—intercalation with exclusively protein-associated strand breaks [3]—makes it a valuable tool compound for dissecting topoisomerase II poisoning pathways and DNA damage repair mechanisms. It serves as a differentiated control relative to mitoxantrone (electrostatic binding) and doxorubicin (intercalation with redox activity) in structure-activity relationship studies.

Pharmacokinetic and Bioanalytical Method Development

The superior plasma stability of bisantrene (85% recovery after 24-hour incubation at 37°C vs 20% for mitoxantrone) [4] makes it a more reliable analyte for developing and validating HPLC-based pharmacokinetic assays. This property reduces pre-analytical variability and simplifies sample handling protocols in clinical pharmacology studies.

Application
Selection Property
Validation Focus
Relapsed/refractory AML endpoint studies
Monotherapy response profile
ORR endpoint validation
Doxorubicin combination cardioprotection studies
Combination cardioprotection/anticancer profile
Cardiac safety endpoint validation
DNA intercalation & topoisomerase II mechanism dissection
Exclusive protein-associated break induction
Topoisomerase II poisoning pathway differentiation
Bioanalytical method development
Plasma stability advantage
Analyte recovery validation

Technical Documentation Hub

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37 linked technical documents
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